molecular formula C9H10O4 B8617150 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester CAS No. 64979-85-7

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester

Cat. No.: B8617150
CAS No.: 64979-85-7
M. Wt: 182.17 g/mol
InChI Key: KJTJMYANAGEANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Properties

64979-85-7

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-oxopyran-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-5-4-7(10)8(6(2)13-5)9(11)12-3/h4H,1-3H3

InChI Key

KJTJMYANAGEANE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1-liter, 3-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Soxhlet extractor topped with a water cooled condenser. The extractor is filled with 125 g of type 3A molecular sieves and the flask with 80.5 g (0.479 mole) dehydroacetic acid, 500 ml methyl alcohol, and 20 g of concentrated (96%) sulfuric acid. The stirred mixture in the flask is heated to the boiling point by means of an oil bath. The resulting vapor is condensed and allowed to flow through the molecular sieves and returned to the flask. This process is continued for 24 hours. The cooled mixture is then diluted with 250 ml of methylene chloride and neutralized with aqueous caustic. Water is added to the mixture and the methylene chloride layer is separated from the resulting two-phase system. The water layer is extracted twice more with 250 ml amounts of methylene chloride. The combined methylene chloride extracts are washed twice with water, dried over magnesium sulfate, filtered free of solids, and the solvent is removed on a rotary evaporator. The residue is then subjected to vacuum distillation through a 10 inch Vigreaux column yielding 48 g of methyl 2,6-dimethyl-4-oxopyran-3-carboxylate boiling between 130°-136° C. at 1.0 mm pressure.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

42 g of 3-carboxy-2,6-dimethylpyr-4-one is dissolved in 250 ml of methylene chloride. In a second flask, 20 ml of acetyl chloride is cautiously added to 400 ml of methanol. The two solutions are mixed and refluxed for 5 hours. Solid sodium carbonate is added and the solvent removed after a water wash. The residue is distilled (115°-125° at 0.1 mm) to give 40 g of 3-carbomethoxy-2,6-dimethylpyr-4-one as a waxy solid.
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